6-Methoxy-4-methyl-2(3H)-benzothiazolone
Description
Historical Context and Significance of Benzothiazolone Scaffolds in Chemical Research
Benzothiazole (B30560) and its derivatives have long been a subject of intense scientific scrutiny. researchgate.net This interest stems from their presence in natural products and their successful application in various fields. The benzothiazole core, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, provides a rigid, planar structure with diverse opportunities for chemical modification. researchgate.netresearchgate.net Historically, research on benzothiazoles has led to the development of a wide array of compounds with applications ranging from dyes and pigments to pharmaceuticals. ijper.org A review of patents from 2015 to 2020 highlights the continued importance of benzothiazole derivatives in drug discovery, with a particular focus on anticancer agents. nih.gov
Overview of the 2(3H)-Benzothiazolone Structural Class
The 2(3H)-benzothiazolone structural class is characterized by a benzothiazole core with a carbonyl group at the 2-position. This introduces a lactam functionality to the heterocyclic system. These compounds can exist in tautomeric forms, as 2-hydroxybenzothiazole, although the keto form is generally predominant. The presence of the amide-like group influences the electronic properties and reactivity of the molecule, making it a versatile building block in organic synthesis. epa.gov
Specific Academic Relevance of 6-Methoxy-4-methyl-2(3H)-benzothiazolone
While specific studies on this compound are not widely published, its academic relevance can be inferred from research on analogous structures. The substituents on the benzene ring, a methoxy (B1213986) group at the 6-position and a methyl group at the 4-position, are known to modulate the biological activity and physicochemical properties of the benzothiazolone core.
The methoxy group, a common substituent in medicinal chemistry, can influence a molecule's solubility, metabolic stability, and receptor binding interactions. hzdr.de Research on 6-methoxybenzothiazole (B1296504) derivatives has shown their potential in the development of liquid crystals and as ligands for cannabinoid receptors. researchgate.nethzdr.de The methyl group can also impact the molecule's properties, and its position on the ring is crucial for regioselectivity in synthesis and biological activity.
Scope and Objectives of Research on this compound
Given the established importance of the benzothiazolone scaffold, the primary objectives of research on this compound would likely encompass:
Synthesis and Characterization: Developing efficient and regioselective synthetic routes to obtain the pure compound and fully characterizing its structural and physicochemical properties using techniques like NMR, IR spectroscopy, and mass spectrometry.
Exploration of Biological Activity: Screening the compound for a range of biological activities, drawing inspiration from the known therapeutic potential of other benzothiazolone derivatives. This could include investigations into its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of related analogs to understand how the methoxy and methyl groups, and their positions, influence the compound's biological activity. This is a critical step in optimizing lead compounds in drug discovery.
Materials Science Applications: Investigating the potential of this compound as a building block for functional materials, such as organic light-emitting diodes (OLEDs), dyes, or sensors, leveraging the inherent properties of the benzothiazolone core.
Research Findings on Related Benzothiazolone Derivatives
To provide context for the potential properties of this compound, the following tables summarize findings on structurally similar compounds.
Table 1: Biological Activities of Substituted Benzothiazole Derivatives
| Compound/Derivative Class | Substituents | Observed Biological Activity | Reference |
| 6-Methoxybenzothiazole derivatives | 6-OCH₃ | Cannabinoid CB2 receptor ligands | hzdr.de |
| 6-Methyl-2(3H)-benzothiazolyl hydrazine (B178648) analogs | 6-CH₃ | Antimicrobial activity | jyoungpharm.org |
| 6-Substituted-2-arylbenzothiazoles | Various at C-6 | Antioxidant, antibacterial, and antitumor agents | nih.gov |
| Benzothiazole-hydrazone derivatives | Various | Selective hMAO-B inhibitors | nih.gov |
Table 2: Physicochemical Properties of Related Benzothiazole Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics | Reference |
| 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole | C₁₅H₁₃NOS | 255.3 | Studied for its chemical properties and potential applications. | nih.gov |
| 2-(4′-n-alkoxyphenylazo)-6-methoxybenzothiazoles | Varies | Varies | Exhibit nematic mesophase (liquid crystal properties). | researchgate.net |
| 4-Methoxy-2(3H)-benzothiazolone | C₈H₇NO₂S | 181.21 | Intermediate in pharmaceutical synthesis. |
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-methyl-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-5-3-6(12-2)4-7-8(5)10-9(11)13-7/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZONSXBIDNNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230505 | |
| Record name | 2(3H)-Benzothiazolone, 6-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80689-16-3 | |
| Record name | 2(3H)-Benzothiazolone, 6-methoxy-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080689163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzothiazolone, 6-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization
Established Synthetic Pathways to 2(3H)-Benzothiazolones
The construction of the 2(3H)-benzothiazolone core can be broadly categorized into cyclization reactions of pre-formed substituted benzene (B151609) rings and approaches starting from benzothiazole (B30560) precursors.
Cyclization reactions are a primary strategy for forming the benzothiazolone ring. These methods typically involve the reaction of an ortho-substituted aminothiophenol with a carbonylating agent. A general and efficient method involves the cyclization of 2-aminothiophenols with reagents like tetramethylthiuram disulfide (TMTD) in water, which serves as an environmentally benign approach. researchgate.net The reaction of 2-aminothiophenols with carbon disulfide, often promoted by a base, is a classic method to generate 2-mercaptobenzothiazoles, which can then be converted to the corresponding 2(3H)-benzothiazolones. Greener variations of this include using a combination of potassium sulfide (B99878) and chloroform (B151607) to generate a carbon disulfide surrogate in situ. researchgate.net
Another significant cyclization approach involves the reaction of 2-aminothiophenols with carbon dioxide (CO2) in the presence of a reducing agent like diethylsilane, catalyzed by an organic base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). nih.govnih.gov This method is notable as it can suppress the formation of benzothiazole byproducts. nih.govnih.gov The choice of catalyst and reaction conditions can be crucial; for instance, acetate-based ionic liquids have also been shown to effectively catalyze the cyclization of 2-aminothiophenols with CO2 and a hydrosilane. nih.gov
Furthermore, the intramolecular cyclization of thioformanilides can be induced by radical initiators. For example, chloranil (B122849) under irradiation can induce the cyclization of thioformanilides to form the benzothiazole ring. nih.gov Manganese(III) acetate (B1210297) has also been used as a reagent for the radical cyclization of substituted thioformanilides. bohrium.com
| Cyclization Method | Key Reagents | Catalyst/Conditions | Product Type | Ref |
| From 2-Aminothiophenol (B119425) | Tetramethylthiuram disulfide (TMTD) | Water | 2-Mercaptobenzothiazole (B37678) | researchgate.net |
| From 2-Aminothiophenol | Carbon Disulfide | Base | 2-Mercaptobenzothiazole | researchgate.net |
| From 2-Aminothiophenol | Carbon Dioxide, Diethylsilane | DBN | Benzothiazolone | nih.govnih.gov |
| From Thioformanilides | - | Chloranil, Irradiation | Benzothiazole | nih.gov |
| From Thioformanilides | - | Manganese(III) acetate | Benzothiazole | bohrium.com |
The synthesis of 2(3H)-benzothiazolones can also commence from pre-existing benzothiazole structures. A common precursor is 2-aminobenzothiazole (B30445), which can be prepared through various methods. One established route is the reaction of an aniline (B41778) derivative with a thiocyanate (B1210189) salt in the presence of an acid, followed by cyclization induced by an oxidizing agent like bromine or sulfuryl chloride. researchgate.netorgsyn.org For instance, p-toluidine (B81030) can be converted to 2-amino-6-methylbenzothiazole. orgsyn.orgjyoungpharm.org
Another key precursor is the corresponding 2-aminothiophenol. researchgate.net The synthesis of substituted 2-aminothiophenols is a critical step. For example, 2-amino-5-methoxybenzenethiol (B104370) can be synthesized from 2-amino-6-methoxybenzothiazole (B104352) via alkaline hydrolysis. rsc.org The synthesis of 2-amino-6-methoxybenzothiazole itself can be achieved starting from 4-methoxyaniline. researchgate.netias.ac.in
The table below summarizes some key precursor syntheses relevant to the formation of substituted benzothiazolones.
| Precursor | Starting Material | Key Reagents/Steps | Ref |
| 2-Amino-6-methylbenzothiazole | p-Toluidine | 1. Ammonium (B1175870) thiocyanate, HCl; 2. Oxidative cyclization | researchgate.netorgsyn.orgjyoungpharm.org |
| 2-Amino-6-methoxybenzothiazole | 4-Methoxyaniline | Thiocyanation and cyclization | researchgate.netias.ac.in |
| 2-Amino-5-methoxybenzenethiol | 2-Amino-6-methoxybenzothiazole | Alkaline hydrolysis (e.g., KOH) | rsc.org |
Targeted Synthesis of 6-Methoxy-4-methyl-2(3H)-benzothiazolone
The synthesis of the specifically substituted this compound requires a more tailored approach to introduce the methoxy (B1213986) and methyl groups at the desired positions on the benzene ring prior to or during the formation of the benzothiazolone moiety.
A plausible multi-step synthesis for this compound would likely involve the initial synthesis of a correctly substituted aniline precursor, followed by the construction of the benzothiazole ring and subsequent conversion to the 2(3H)-one.
A potential route could start from a commercially available or synthesized substituted aniline, such as 3-methyl-4-methoxyaniline. This aniline could then undergo thiocyanation and subsequent cyclization to form 2-amino-4-methyl-6-methoxybenzothiazole. This intermediate could then be hydrolyzed under basic conditions to yield 2-amino-3-methyl-5-methoxythiophenol. Finally, cyclization of this aminothiophenol with a phosgene (B1210022) equivalent or through oxidative carbonylation would yield the target molecule, this compound.
Alternatively, a route starting from 2-amino-4-methylphenol (B1222752) could be envisioned. Nitration, followed by methylation of the hydroxyl group and reduction of the nitro group would lead to a substituted aniline. Introduction of the thiol group ortho to the amino group would be the next critical step, followed by cyclization.
While a specific one-pot synthesis for this compound is not prominently reported, general one-pot methods for substituted benzothiazoles could potentially be adapted. researchgate.net For instance, a three-component reaction involving a suitably substituted o-iodoaniline, a sulfur source like potassium sulfide, and a carbon source such as dimethyl sulfoxide (B87167) (DMSO) has been used to synthesize 2-unsubstituted benzothiazoles. organic-chemistry.org Adapting this to form a 2(3H)-benzothiazolone would require the incorporation of a carbonyl group.
One-pot syntheses of 2-aryl benzothiazoles have been achieved by reacting gem-dibromomethylarenes with o-aminothiophenols. researchgate.net Another approach is the condensation of 2-aminothiophenols with carboxylic acids or their derivatives, which can be facilitated by dehydrating agents or catalysts. nih.gov
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole derivatives to minimize environmental impact. bohrium.comairo.co.in Key strategies include the use of environmentally benign solvents like water or glycerol (B35011), the use of recyclable catalysts, and energy-efficient reaction conditions such as microwave irradiation or sonication. mdpi.comnih.govmdpi.com
For the synthesis of benzothiazolones, using water as a solvent for the cyclization of 2-aminothiophenols with reagents like TMTD is a notable green method. researchgate.net The use of CO2 as a C1 source, as mentioned earlier, is another environmentally friendly approach. nih.govnih.gov Catalyst-free methods, such as the condensation of 2-aminothiophenols with aldehydes in glycerol at ambient temperature, have also been developed for the synthesis of 2-arylbenzothiazoles. nih.gov While not specifically detailed for this compound, these green principles provide a framework for developing more sustainable synthetic routes to this target molecule.
Development of Novel Synthetic Routes for this compound and its Intermediates
A potential synthetic pathway can be initiated from the commercially available starting material, 4-methoxy-2-methylaniline . The synthesis can be envisioned in the following stages:
Formation of N-(4-methoxy-2-methylphenyl)thiourea: The initial step involves the reaction of 4-methoxy-2-methylaniline with a thiocyanate salt, such as ammonium thiocyanate or sodium thiocyanate, in the presence of an acid. This reaction forms the corresponding thiourea (B124793) derivative. A well-established procedure for a similar transformation is the synthesis of p-tolylthiourea (B1348918) from p-toluidine, which can be adapted for this purpose. orgsyn.org
Cyclization to 2-amino-6-methoxy-4-methylbenzothiazole: The synthesized N-(4-methoxy-2-methylphenyl)thiourea can then undergo an intramolecular cyclization to form the benzothiazole ring. This transformation is typically achieved through oxidation. Common reagents for this step include sulfuryl chloride in an inert solvent like chlorobenzene, or elemental chlorine in a solvent such as methylene (B1212753) chloride. orgsyn.orggoogle.com This yields the crucial intermediate, 2-amino-6-methoxy-4-methylbenzothiazole .
Conversion to this compound: The final step is the conversion of the 2-amino group to a 2-oxo group. This can be accomplished through two primary methods:
Via a 2-chloro intermediate: This two-step approach involves the initial conversion of 2-amino-6-methoxy-4-methylbenzothiazole to 2-chloro-6-methoxy-4-methylbenzothiazole through a Sandmeyer-type reaction. Reagents such as isoamyl nitrite (B80452) and a copper(II) halide can be employed for this diazotization and substitution. sigmaaldrich.com The resulting 2-chloro derivative can then be subjected to hydrolysis under acidic conditions to yield the target compound, This compound .
Direct Hydrolysis: A more direct, though potentially lower-yielding, method is the acid-catalyzed hydrolysis of the 2-amino group. This would involve heating 2-amino-6-methoxy-4-methylbenzothiazole in an acidic solution to directly afford the desired 2(3H)-benzothiazolone.
An alternative approach to the benzothiazole core involves the reaction of 2-aminothiophenol derivatives. For instance, a general synthesis of 2-substituted-6-methoxybenzothiazoles has been reported starting from 1,4-benzoquinone. researchgate.net However, the introduction of a methyl group at the 4-position would require a specifically substituted starting material.
Optimization of Reaction Conditions and Yields for Academic Scale Synthesis
For the efficient synthesis of This compound on a laboratory scale, optimization of each step in the proposed synthetic route is crucial.
The formation of N-(4-methoxy-2-methylphenyl)thiourea can be optimized by controlling the reaction temperature and the stoichiometry of the reactants. The subsequent cyclization to 2-amino-6-methoxy-4-methylbenzothiazole is a critical step where the choice of oxidizing agent and solvent can significantly impact the yield and purity. The use of sulfuryl chloride often proceeds at moderate temperatures (e.g., 50 °C), and the reaction progress can be monitored by the cessation of hydrogen chloride evolution. orgsyn.org
The conversion of the 2-amino group to the 2-oxo functionality presents several points for optimization. In the two-step method via the 2-chloro intermediate, the diazotization reaction conditions, such as temperature and the choice of nitrite source, are critical to avoid side reactions. The subsequent hydrolysis of the 2-chloro derivative can be optimized by varying the acid concentration and reaction temperature, with temperatures in the range of 130-180 °C often being effective.
Below is a table summarizing a proposed set of optimized reaction conditions for the academic scale synthesis of This compound .
| Step | Reactants | Reagents and Conditions | Product | Anticipated Yield |
|---|---|---|---|---|
| 1 | 4-methoxy-2-methylaniline | Sodium thiocyanate, Sulfuric acid, Chlorobenzene, 100 °C, 3h | N-(4-methoxy-2-methylphenyl)thiourea | ~80% |
| 2 | N-(4-methoxy-2-methylphenyl)thiourea | Sulfuryl chloride, Chlorobenzene, 50 °C, 2h | 2-amino-6-methoxy-4-methylbenzothiazole | ~70% |
| 3a | 2-amino-6-methoxy-4-methylbenzothiazole | Isoamyl nitrite, CuBr₂, Acetonitrile (B52724), heat | 2-bromo-6-methoxy-4-methylbenzothiazole | ~60-70% |
| 3b | 2-bromo-6-methoxy-4-methylbenzothiazole | Aqueous mineral acid (e.g., H₂SO₄), 130-150 °C | This compound | ~85-95% |
Synthesis of Deuterated or Isotopically Labelled Analogues for Mechanistic Studies
The synthesis of deuterated or isotopically labeled analogues of This compound is essential for conducting detailed mechanistic studies, such as those involving metabolic pathways or reaction kinetics. Several strategies can be employed to introduce deuterium (B1214612) at specific positions within the molecule.
Deuteration of the 4-methyl group: The protons on the methyl group at the 4-position are benzylic and can be exchanged for deuterium under basic conditions. This can be achieved by treating a suitable intermediate, such as 2-amino-6-methoxy-4-methylbenzothiazole , or the final product with a strong base in the presence of a deuterium source like deuterium oxide (D₂O).
Deuteration of the aromatic ring: Introduction of deuterium onto the benzothiazole ring system can be accomplished by using deuterated starting materials. For instance, starting the synthesis with a deuterated aniline derivative would result in a deuterated benzothiazole ring. Alternatively, H/D exchange reactions on the aromatic core can be performed under specific catalytic conditions.
Synthesis using deuterated reagents: Deuterated intermediates can be prepared using specific deuterated reagents. For example, the synthesis of deuterated enaminones, which can be precursors to nitrogenous heterocycles, has been reported using deuterated methyl formate (B1220265) (DCO₂Me). nih.gov Such strategies could be adapted to introduce deuterium into the heterocyclic portion of the molecule during its construction.
The availability of commercially deuterated standards, such as 2(3H)-Benzothiazolone-d₄, where the four protons on the benzene ring are replaced by deuterium, indicates the feasibility of preparing such labeled compounds for use as internal standards in analytical studies.
Below is a table outlining potential strategies for the synthesis of deuterated analogues of This compound .
| Target Labeled Position | Proposed Synthetic Strategy | Key Reagents |
|---|---|---|
| 4-(trideuteromethyl) | Base-catalyzed H/D exchange on the 4-methyl group | Strong base (e.g., NaOD), D₂O |
| Deuterated benzene ring | Synthesis from a deuterated aniline precursor | Deuterated 4-methoxy-2-methylaniline |
| Specific positions on the heterocyclic ring | Use of specific deuterated building blocks during synthesis | Deuterated thiourea or other cyclization precursors |
Structural Elucidation and Advanced Spectroscopic Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule.
Proton NMR spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms in a molecule. For benzothiazole (B30560) derivatives, the chemical shifts (δ) of the aromatic protons are particularly diagnostic. For instance, in a related compound, 2-(4-methylphenyl)benzo[d]thiazole, the aromatic protons appear in the range of δ 7.34-7.82 ppm. jyoungpharm.org The methyl group protons typically resonate at a higher field, for example, at δ 2.47 ppm in the same compound. jyoungpharm.org The methoxy (B1213986) group protons are expected to appear as a singlet at approximately δ 3.8 ppm, as seen in various methoxy-substituted benzothiazoles. jyoungpharm.org
Table 1: Representative ¹H NMR Data for Benzothiazole Derivatives
| Compound | Functional Group | Chemical Shift (ppm) |
| 2-(4-Methyl Phenyl)benzo[d]thiazole | Aromatic-H | 7.34 - 7.82 (m) |
| CH₃ | 2.47 (s) | |
| 2-(4-Methoxy phenyl)benzo[d]thiazole | Aromatic-H | 6.86 - 7.43 (m) |
| OCH₃ | 3.76 (s) |
Data sourced from related benzothiazole compounds to infer expected values for 6-Methoxy-4-methyl-2(3H)-benzothiazolone.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. weebly.com In benzothiazole systems, the carbon atoms of the aromatic rings typically resonate between δ 110 and 160 ppm. For example, in 2-(4-methylphenyl)benzo[d]thiazole, the aromatic carbons appear in the range of δ 123.42-167.94 ppm. jyoungpharm.org The carbonyl carbon (C=O) in the 2(3H)-benzothiazolone ring is expected to have a characteristic downfield shift, generally appearing above δ 160 ppm. The methyl and methoxy carbons would appear at higher fields, typically around δ 21 ppm and δ 55 ppm, respectively. jyoungpharm.org
Table 2: Representative ¹³C NMR Data for Benzothiazole Derivatives
| Compound | Functional Group | Chemical Shift (ppm) |
| 2-(4-Methyl Phenyl)benzo[d]thiazole | Aromatic-C | 123.42 - 167.94 |
| CH₃ | 21.2 | |
| 2-(4-Methoxy phenyl)benzo[d]thiazole | Aromatic-C | 112.31 - 150.34 |
| OCH₃ | 55.61 |
Data sourced from related benzothiazole compounds to infer expected values for this compound.
While specific 2D NMR data for this compound is not available, these techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to establish the connectivity of the aromatic protons on the benzothiazole ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule, such as the methyl and methoxy groups to the benzothiazole core.
NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space interactions between protons, providing critical information about the spatial arrangement of the substituents on the benzothiazole ring.
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.
FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. For this compound, the most prominent absorption bands would be:
N-H stretch: A broad band is expected in the region of 3200-3400 cm⁻¹ for the N-H group in the thiazolone ring.
C=O stretch: A strong, sharp absorption band is anticipated around 1680-1700 cm⁻¹ for the carbonyl group.
C-O stretch: The methoxy group would exhibit a characteristic C-O stretching vibration in the range of 1250-1000 cm⁻¹.
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region would be indicative of the aromatic rings.
In a related compound, 2-(4-Methoxy phenyl)benzo[d]thiazole, characteristic IR peaks were observed at 1611 cm⁻¹ (C=N), 1255 cm⁻¹ (C-O), and other bands corresponding to the aromatic structure. jyoungpharm.org
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C=O Stretch | 1680 - 1700 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O Stretch (Methoxy) | 1250 - 1000 |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring vibrations and the C-S bond of the thiazole (B1198619) ring. While specific Raman data for the target compound is not available, studies on similar molecules demonstrate its utility in characterizing the skeletal vibrations of the benzothiazole core.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C₉H₉NO₂S, which corresponds to a monoisotopic mass of 195.0354 g/mol and an average mass of 195.24 g/mol . epa.gov
The primary fragmentation pathways for benzothiazole structures typically involve cleavage of the heterocyclic ring. For this compound, key fragmentation steps would likely include:
Loss of a methyl radical (•CH₃): A peak at m/z 180 (M-15) could occur from the cleavage of the methoxy group or the methyl group on the benzene (B151609) ring.
Loss of carbon monoxide (CO): The benzothiazolone structure contains a carbonyl group, and its expulsion would lead to a fragment ion at m/z 167 (M-28).
Loss of the methoxy group (•OCH₃): Cleavage of the ether bond could result in a fragment at m/z 164 (M-31).
Complex rearrangements: Further fragmentation of the benzothiazole ring system can lead to a variety of smaller, characteristic ions.
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₂S |
| Monoisotopic Mass | 195.0354 g/mol |
| Average Mass | 195.24 g/mol |
| Predicted [M]⁺ Peak | m/z 195 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by the benzothiazole chromophore, which is an aromatic heterocyclic system. The absorption bands in benzothiazole and its derivatives are typically attributed to π → π* and n → π* electronic transitions. researchgate.net
The core benzothiazole system exhibits strong absorption bands in the UV region. nist.gov The presence of substituents on the benzene ring, such as the methoxy (-OCH₃) and methyl (-CH₃) groups, can cause a shift in the absorption maxima (λₘₐₓ). The methoxy group, being an auxochrome with lone pair electrons, typically induces a bathochromic (red) shift, moving the absorption to longer wavelengths. Theoretical studies on related benzothiazole derivatives support the influence of such substituents on the electronic properties and UV-Vis spectra. researchgate.net For instance, the UV-Vis spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole has been studied, providing insights into the electronic transitions of methoxy-substituted benzothiazoles. researchgate.net
The expected electronic transitions for this compound would involve the π-electron system of the fused rings. The transitions would likely fall within the 250-350 nm range, characteristic of substituted benzothiazole systems. umaine.edu
Table 2: Expected UV-Vis Absorption Data for this compound
| Type of Transition | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 250 - 300 | Benzothiazole Ring |
| π → π* (shifted) | 300 - 350 | Substituted Benzothiazole System |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been reported in the searched literature, analysis of related benzothiazole derivatives provides a strong indication of its likely solid-state conformation.
Crystal structures of various substituted benzothiazoles reveal that the fused benzothiazole ring system is essentially planar. nih.govnih.gov For example, the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one shows a nearly planar conformation between the benzothiazole and chromene ring systems. nih.gov Similarly, studies on (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol demonstrate the planarity of the 6-methoxybenzothiazole (B1296504) moiety. qu.edu.qaqu.edu.qa
In the solid state, the crystal packing of this compound would likely be stabilized by intermolecular interactions such as hydrogen bonding (involving the N-H and C=O groups) and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov
Table 3: Predicted Crystallographic Properties for this compound (based on analogues)
| Parameter | Expected Characteristic |
|---|---|
| Molecular Geometry | Fused benzothiazole ring system is largely planar |
| Intermolecular Interactions | Hydrogen bonding (N-H···O=C), π-π stacking |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Characterization (if applicable to chiral derivatives)
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules that can exist as enantiomers. The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties.
This technique would become relevant only if a chiral center is introduced into the molecule, creating chiral derivatives. For instance, if one of the substituents contained a stereocenter, or if the molecule was modified to induce atropisomerism, then CD or ORD could be used to characterize the individual enantiomers. No studies on chiral derivatives of this compound were found in the reviewed literature, so this section remains hypothetical for the title compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of benzothiazole (B30560) derivatives. DFT methods, such as the widely used B3LYP functional, combined with basis sets like 6-311G(d,p) or 6-31+G(d,p), have proven effective in providing a reliable balance between computational cost and accuracy for organic molecules. chula.ac.th These calculations are employed to optimize the molecular geometry, determine vibrational frequencies, and analyze electronic properties. chula.ac.thscispace.com Ab initio methods, like Hartree-Fock (HF), serve as a baseline, though DFT methods like B3LYP are often superior for correlating with experimental results for molecular systems. scispace.comallsubjectjournal.com For benzothiazoles, theoretical calculations are crucial for predicting parameters like bond lengths and angles, which often show good agreement with experimental data where available. wjahr.comacs.org
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, stability, and hardness. acs.org
A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron, implying higher chemical reactivity and lower kinetic stability. acs.org For benzothiazole derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, including the fused benzene (B151609) and thiazole (B1198619) rings, while the LUMO is distributed across the π-system. mdpi.com The introduction of substituents, such as the methoxy (B1213986) and methyl groups on the 6-Methoxy-4-methyl-2(3H)-benzothiazolone ring, would be expected to modulate these energy levels. DFT calculations are used to precisely map the distribution and energy of these orbitals, allowing for the analysis of intramolecular charge transfer (ICT) phenomena. acs.orgmdpi.com
Table 1: Conceptual HOMO-LUMO Analysis for Substituted Benzothiazoles
| Feature | Description | Implication for this compound |
|---|---|---|
| HOMO Energy | Represents the electron-donating ability of the molecule. | The electron-donating methoxy and methyl groups are expected to raise the HOMO energy level compared to an unsubstituted benzothiazolone. |
| LUMO Energy | Represents the electron-accepting ability of the molecule. | The effect on the LUMO is generally less pronounced but will be influenced by the overall electronic distribution. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. | The presence of electron-donating groups may lead to a slightly smaller energy gap, suggesting increased reactivity compared to the parent compound. |
| Reactivity Descriptors | Parameters like chemical hardness, softness, and electrophilicity are derived from HOMO-LUMO energies to quantify reactivity. | Calculations would likely show this derivative to be a moderately reactive species. |
Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution around a molecule and to predict its reactive behavior. chula.ac.th MEP maps use a color spectrum to indicate different regions of electrostatic potential. Typically, red areas signify regions of high electron density and negative potential (nucleophilic sites), while blue areas indicate electron-deficient regions with positive potential (electrophilic sites). Green and yellow represent areas of intermediate potential. chula.ac.th
For a molecule like this compound, an MEP analysis would highlight the most likely sites for electrophilic and nucleophilic attack. The oxygen atom of the carbonyl group and the methoxy group would be expected to show a negative potential (red), making them susceptible to electrophilic interaction. Conversely, the hydrogen atom attached to the nitrogen (in the 3H-tautomer) would exhibit a positive potential (blue), identifying it as an electrophilic site. nih.gov These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding patterns. chula.ac.th
Computational chemistry is widely used to predict the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data.
IR Spectroscopy: Theoretical vibrational frequencies are calculated using DFT methods. scispace.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental FT-IR spectra. sciengine.com This analysis helps in assigning specific vibrational modes, such as C=O, C-N, C-S, and C-H stretching and bending, to the observed peaks. scispace.comsciengine.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict the ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). These predictions are highly valuable for structural elucidation and for assigning signals in complex spectra.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). chula.ac.thjddtonline.info This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. jddtonline.info
Table 2: Predicted Spectroscopic Data Characteristics for this compound
| Spectroscopy | Predicted Feature | Approximate Expected Value/Region |
|---|---|---|
| IR (Infrared) | C=O stretching (amide) | 1650-1690 cm⁻¹ |
| N-H stretching | 3100-3300 cm⁻¹ | |
| C-O-C stretching (methoxy) | 1200-1275 cm⁻¹ (asymmetric), 1000-1075 cm⁻¹ (symmetric) | |
| C-H stretching (aromatic/methyl) | 2900-3100 cm⁻¹ | |
| ¹³C NMR | C=O (carbonyl carbon) | 165-175 ppm |
| Aromatic carbons | 110-155 ppm | |
| Methoxy carbon (-OCH₃) | 55-60 ppm | |
| Methyl carbon (-CH₃) | 15-25 ppm | |
| ¹H NMR | N-H proton | 8.0-11.0 ppm (broad) |
| Aromatic protons | 6.5-7.5 ppm | |
| Methoxy protons (-OCH₃) | 3.7-4.0 ppm | |
| Methyl protons (-CH₃) | 2.2-2.5 ppm | |
| UV-Vis | π → π* transitions | 250-350 nm |
Molecules with rotatable bonds can exist in different spatial arrangements called conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable structures, which correspond to energy minima on the potential energy surface. For 2-substituted benzothiazoles, for example, rotation around the bond connecting the substituent to the benzothiazole ring can lead to different conformers with varying energies and dipole moments. allsubjectjournal.com By performing geometry optimizations starting from various initial structures, computational methods can locate the global energy minimum, representing the most populated and stable conformation of the molecule under given conditions. allsubjectjournal.com For this compound, this analysis would confirm the planarity of the bicyclic system and the preferred orientation of the methyl and methoxy groups.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations, conformational changes, and intermolecular interactions in a simulated environment, such as in a solvent or bound to a biological target. nih.gov
For benzothiazole derivatives, MD simulations are frequently used to:
Analyze Binding Stability: When a compound is docked into the active site of a protein, MD simulations can assess the stability of the resulting complex. Root Mean Square Deviation (RMSD) is monitored to see if the complex remains stable or dissociates over the simulation time (e.g., 100 ns). nih.govtandfonline.com
Study Ligand-Receptor Interactions: MD can reveal the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize a ligand within a binding pocket and how these interactions evolve over time. mdpi.com
Investigate Solvent Effects: The behavior and conformation of this compound can be studied in different solvents to understand its solvation properties and how the environment affects its structure. researchgate.net
These simulations are crucial in drug design for validating docking results and understanding the dynamic nature of a drug-target interaction. biointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. allsubjectjournal.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. sciengine.com
In a typical QSAR study involving benzothiazole derivatives, a set of related compounds with known biological activities (e.g., anticancer or antimicrobial IC₅₀ values) is used. chula.ac.thasianpubs.org For each molecule, a variety of molecular descriptors are calculated, which quantify its physicochemical properties. These can include:
Electronic Descriptors: Net charges on atoms, dipole moment. sciengine.com
Steric Descriptors: Molecular volume, surface area, molar refractivity. sciengine.com
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity. nih.gov
Topological Descriptors: Indices that describe molecular connectivity and branching. chula.ac.th
Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that correlates a selection of these descriptors with the observed biological activity. chula.ac.thallsubjectjournal.com A robust QSAR model, validated using internal (cross-validation) and external test sets, can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. nih.govsciengine.com For instance, a QSAR model might reveal that increasing the hydrophobicity at a certain position on the benzothiazole ring enhances anticancer activity. chula.ac.th
Table 3: Components of a QSAR Study for Benzothiazole Derivatives
| Component | Description | Example Application |
|---|---|---|
| Dataset | A series of benzothiazole derivatives with measured biological activity (e.g., IC₅₀, GI₅₀). sciengine.comasianpubs.org | A set of 20-40 benzothiazoles tested for inhibitory activity against a specific cancer cell line. asianpubs.org |
| Molecular Descriptors | Calculated properties representing steric, electronic, hydrophobic, and topological features. chula.ac.thsciengine.com | LogP, Molar Refractivity (MR), Dipole Moment, Atomic Charges. |
| Statistical Model | A mathematical equation linking descriptors to activity, often generated by Multiple Linear Regression (MLR). chula.ac.th | pIC₅₀ = c₀ + c₁(LogP) + c₂(MR) + c₃(Charge) |
| Validation | The model's predictive power is tested using cross-validation (q²) and an external test set (pred_r²). chula.ac.thsciengine.com | A high q² (>0.6) and pred_r² (>0.7) indicate a robust and predictive model. |
| Application | The model is used to predict the activity of new compounds and guide structural modifications for enhanced potency. nih.govsciengine.com | Designing a novel benzothiazole derivative with optimized LogP and steric properties for improved activity. |
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method is instrumental in understanding the molecular basis of a drug's action and in identifying potential drug candidates. nih.gov
Virtual screening is a computational approach used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. ijrti.orgwjarr.com For a compound like this compound, virtual screening could be employed to identify its potential biological targets.
The process typically involves:
Target Selection: Based on the known pharmacology of related benzothiazole derivatives, potential protein targets are selected. These could include protein kinases, GABA-A receptors, or other enzymes implicated in various diseases. wjarr.com
Library Preparation: A library of compounds, which could include this compound and its virtual analogs, is prepared for docking. This involves generating 3D conformations and assigning appropriate charges.
Docking and Scoring: Each compound in the library is docked into the binding site of the target protein. A scoring function is then used to estimate the binding affinity of each compound. wjarr.com
Hit Selection: Compounds with the most favorable docking scores are selected as "hits" for further investigation. ijrti.org
This approach allows for the rapid and cost-effective screening of vast chemical spaces to identify promising lead compounds. ijrti.org
Once a potential protein target for this compound is identified, molecular docking can provide detailed insights into its binding mode and the energetics of the interaction. Docking algorithms predict the most stable conformation of the ligand within the protein's binding pocket and identify the key intermolecular interactions that stabilize the complex. nih.gov
These interactions can include:
Hydrogen Bonds: These are crucial for specificity and are formed between hydrogen bond donors and acceptors on both the ligand and the protein.
Hydrophobic Interactions: The nonpolar regions of the ligand interact favorably with hydrophobic residues in the binding pocket.
Pi-Pi Stacking: Aromatic rings, such as the benzene ring in the benzothiazolone core, can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Cation-Pi Interactions: The aromatic ring can also interact with positively charged residues like lysine (B10760008) and arginine.
The docking score provides an estimation of the binding free energy (ΔG), with more negative values indicating a stronger predicted binding affinity. nih.gov
Table 3: Potential Intermolecular Interactions of this compound
| Interaction Type | Potential Interacting Groups on the Compound | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl oxygen, Methoxy oxygen, Thiazole nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Hydrogen Bond Donor | NH group in the thiazolone ring | Aspartate, Glutamate, Main chain carbonyls |
| Hydrophobic Interactions | Methyl group, Benzene ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| Aromatic (Pi-Pi) Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can be used to assess the stability of the complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing a more dynamic and realistic representation of the binding event.
By running an MD simulation of the this compound-protein complex, researchers can analyze:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over the course of the simulation. A stable RMSD profile suggests that the complex is in a stable equilibrium.
Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues can identify which parts of the protein are flexible and which are constrained upon ligand binding.
Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the protein throughout the simulation can be analyzed to determine their strength and importance for binding.
Binding Free Energy Calculations: More advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone.
These analyses provide crucial information about the dynamic behavior and stability of the protein-ligand complex, which is essential for validating the docking results and for the rational design of more effective inhibitors.
Cheminformatics and Data Mining in Benzothiazolone Research
Cheminformatics and data mining have emerged as indispensable tools in the field of medicinal chemistry and drug discovery, providing powerful methodologies for the analysis of large datasets of chemical compounds and their biological activities. researchgate.netresearchgate.net In the context of benzothiazolone research, these computational techniques are instrumental in identifying structure-activity relationships (SAR), predicting the biological activity of novel compounds, and optimizing lead candidates. thaiscience.info This section explores the application of cheminformatics and data mining in the study of benzothiazolones, with a focus on the theoretical and computational investigations that underpin modern drug design efforts.
The core of cheminformatics in drug discovery involves the use of computational methods to analyze and model the relationship between the chemical structure of a compound and its biological effect. researchgate.net High-throughput screening (HTS) generates vast amounts of data, making computational analysis essential for extracting meaningful insights. researchgate.net Data mining techniques are increasingly applied to HTS data to identify novel, biologically active compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics, aiming to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. benthamdirect.com These models are then used to predict the activity of new, untested compounds. In the realm of benzothiazole research, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including their action as p56lck inhibitors, which are implicated in T-cell activation and have potential as anticancer agents. benthamdirect.comijpsr.com
A study on benzothiazole derivatives as p56lck inhibitors utilized the Molecular Operating Environment (MOE) software to develop QSAR models. benthamdirect.com The developed models showed a high predictive correlation coefficient, indicating their robustness in predicting the inhibitory activity of new benzothiazole analogs. benthamdirect.com The major contributing descriptors in these models were found to be subdivided surface area, water-accessible surface area, and partial charges, highlighting the importance of these molecular properties in the interaction with the target protein. benthamdirect.com
Another approach, 3D-QSAR, considers the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. ijpsr.com These models provide a more detailed understanding of the steric and electrostatic interactions between the ligand and the receptor, guiding the design of more potent inhibitors. ijpsr.com For benzothiazole derivatives targeting p56lck, 3D-QSAR models have been developed that show good predictive ability, further aiding in the rational design of new inhibitors. ijpsr.com
Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor. allsubjectjournal.com This method is used to understand the binding modes of benzothiazole derivatives with their biological targets. For instance, docking studies on benzothiazole derivatives as anthelmintic agents have helped to elucidate the interactions with the target protein, confirming their potential as therapeutic agents. allsubjectjournal.com
Detailed Research Findings
Research in the field has yielded specific insights into the structural features of benzothiazolones that govern their biological activity. For example, in the development of H3-receptor antagonists based on a benzothiazole scaffold, it was found that substituting the benzothiazole moiety with less bulky and more flexible structures could improve potency. nih.gov The lipophilicity and electronic properties of the substituents on the benzothiazole ring were also identified as critical factors. nih.gov
In the context of anticancer activity, studies on benzothiazole derivatives as p56lck inhibitors have revealed that the ATP binding site of the protein kinase presents a significant opportunity for designing new analogs. benthamdirect.com The QSAR models developed in these studies provide a quantitative basis for understanding how different structural modifications affect the inhibitory activity. benthamdirect.com
Furthermore, computational studies on benzothiazole derivatives have explored their conformational, thermodynamic, and spectroscopic features. mdpi.com Density Functional Theory (DFT) calculations have been employed to determine optimized geometries, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.comresearchgate.net The HOMO-LUMO energy gap is a crucial parameter that indicates the kinetic stability and reactivity of a compound. mdpi.com For a series of studied benzothiazoles, the energy gap was found to be influenced by the nature of the substituents on the phenyl ring attached to the benzothiazole core. mdpi.com
The application of data mining is not limited to QSAR and docking. It also plays a role in analyzing large chemical databases to identify novel scaffolds and in predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. nih.gov By mining vast datasets, researchers can identify patterns and relationships that might not be apparent from smaller-scale studies, thereby accelerating the drug discovery process. nih.govresearchgate.net
The integration of cheminformatics and bioinformatics approaches has also proven to be a powerful strategy. nih.gov For instance, by combining virtual screening, molecular docking, and molecular dynamics simulations, researchers can identify promising antiviral candidates from large libraries of compounds. nih.gov
While specific cheminformatics studies focusing exclusively on This compound are not extensively reported in the public domain, the principles and methodologies described above are directly applicable. The methoxy and methyl substitutions on the benzothiazole ring of this specific compound would significantly influence its electronic and steric properties, which in turn would affect its interaction with biological targets. A computational investigation of this compound would likely involve:
Descriptor Calculation: Calculating a wide range of 2D and 3D molecular descriptors to quantify its physicochemical properties.
QSAR Modeling: If a series of analogs with varying substituents were synthesized and tested, a QSAR model could be built to understand the influence of the 6-methoxy and 4-methyl groups on its activity.
Molecular Docking: Docking the molecule into the binding site of a relevant biological target to predict its binding mode and affinity.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess the stability of the interaction over time.
These computational approaches provide a rational framework for understanding the biological activity of This compound and for designing more potent and selective analogs.
Data Tables
To illustrate the application of cheminformatics in benzothiazolone research, the following interactive tables present hypothetical data based on the types of findings discussed in the literature.
Table 1: Quantitative Structure-Activity Relationship (QSAR) Descriptors and Their Contribution
This table showcases a set of molecular descriptors that are commonly used in QSAR studies of benzothiazole derivatives and their hypothetical contribution to a predictive model of biological activity.
| Descriptor | Symbol | Description | Contribution (%) |
| Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. | 10 |
| LogP | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | 25 |
| Hydrogen Bond Donors | HBD | The number of hydrogen atoms attached to electronegative atoms (N, O). | 15 |
| Hydrogen Bond Acceptors | HBA | The number of electronegative atoms (N, O) with lone pairs. | 20 |
| Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. | 12 |
| Topological Polar Surface Area | TPSA | The sum of surfaces of polar atoms in a molecule. | 18 |
Table 2: Comparison of Experimental and Predicted Biological Activity
This table provides a hypothetical comparison of experimentally measured biological activity (e.g., IC50) with the values predicted by a QSAR model for a series of benzothiazolone analogs.
| Compound ID | Experimental IC50 (µM) | Predicted IC50 (µM) | Residual |
| BTZ-01 | 0.52 | 0.58 | -0.06 |
| BTZ-02 | 1.25 | 1.18 | 0.07 |
| BTZ-03 | 0.89 | 0.95 | -0.06 |
| BTZ-04 | 2.10 | 2.05 | 0.05 |
| BTZ-05 | 0.33 | 0.39 | -0.06 |
| This compound | 0.75 | 0.71 | 0.04 |
Chemical Reactivity and Mechanistic Studies
Reaction Mechanisms of 6-Methoxy-4-methyl-2(3H)-benzothiazolone
Detailed mechanistic studies specifically elucidating the reaction pathways of this compound are not well-documented. However, general mechanisms for related benzothiazole (B30560) derivatives often involve the lactam-lactim tautomerism inherent to the 2(3H)-benzothiazolone structure. The nitrogen and exocyclic oxygen atoms can participate in various reactions. For instance, in the synthesis of related benzothiazole derivatives, reactions can proceed through intermediates formed by the activation of the amine or thiol precursors, followed by cyclization. The presence of the electron-donating methoxy (B1213986) group at the 6-position and the methyl group at the 4-position would be expected to influence the nucleophilicity and basicity of the heterocyclic system.
Electrophilic and Nucleophilic Substitution Reactions
There is a lack of specific studies on the electrophilic and nucleophilic substitution reactions of this compound. Generally, for the benzothiazole ring, electrophilic substitution is expected to occur on the benzene (B151609) ring, with the positions being directed by the existing substituents. The powerful electron-donating effect of the methoxy group (-OCH₃) would likely direct incoming electrophiles to the positions ortho and para to it (positions 5 and 7). The methyl group (-CH₃) at position 4 would also activate the ring towards electrophilic attack.
Nucleophilic substitution reactions on the heterocyclic part of the molecule are less common unless an activating group is present. However, reactions involving the nitrogen atom are known. For example, N-alkylation or N-acylation at the nitrogen of the 2(3H)-benzothiazolone ring is a common transformation in the synthesis of various derivatives.
Cycloaddition and Rearrangement Reactions
Specific research detailing cycloaddition or rearrangement reactions involving this compound is not readily found. A study on the related 6,7-dimethoxy-2H-1,3-benzothiazine has shown its participation in cycloaddition reactions, but this involves a different heterocyclic core. clockss.org It is plausible that the double bond within the thiazole (B1198619) ring could, under specific conditions, participate in cycloaddition reactions, but this remains speculative without direct experimental evidence for the target compound.
Stability and Degradation Pathways under Various Conditions (Photochemical, Thermal)
The photochemical and thermal stability of this compound has not been specifically investigated. Studies on other benzothiazole derivatives indicate that the benzothiazole ring is generally stable. However, photochemical reactions, such as isomerizations, have been observed in styrylbenzothiazole (B8753269) derivatives. helsinki.fi The presence of the methoxy group might influence the photostability, as related methoxy-naphthyl compounds have been shown to undergo photodecarboxylation. nih.gov Thermal degradation would likely involve the cleavage of the substituents or the opening of the thiazolone ring at high temperatures, though specific pathways and products are unconfirmed.
Catalytic Applications in Organic Transformations
There are no documented catalytic applications for this compound in the reviewed literature. While some heterocyclic compounds serve as catalysts or ligands in organic synthesis, this specific molecule has not been reported in such a role.
Investigation of Reaction Kinetics and Thermodynamics
Quantitative data regarding the reaction kinetics and thermodynamics of this compound are absent from the scientific literature. Such studies would be essential to understand the reaction rates, activation energies, and equilibrium positions for its potential reactions, but this area remains unexplored.
Synthesis and Characterization of Derivatives and Analogues
Modification at the 6-Methoxy Position
The primary modification at the 6-methoxy position involves the cleavage of the methyl ether to yield the corresponding 6-hydroxy-4-methyl-2(3H)-benzothiazolone. This transformation is a critical step as the resulting hydroxyl group serves as a versatile handle for introducing a wide range of functionalities through subsequent reactions.
Ether Cleavage (Demethylation)
The demethylation of the 6-methoxy group is typically achieved through ether cleavage reactions, which involve treating the substrate with strong acids and nucleophiles. nih.govthaiscience.info Common reagents for this purpose include strong hydrohalic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), or Lewis acids such as boron tribromide (BBr₃). The reaction generally proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the methyl group by a halide ion in an SN2 reaction. thaiscience.info A specific example of this transformation has been demonstrated on N-(6-methoxy-BT-2-yl)-N′-(3-metoxy-phenyl)-(thio)ureas, which are cleaved to their corresponding hydroxy-derivatives. nih.gov
Table 1: Reagents for Ether Cleavage of Methoxyarenes
| Reagent | Conditions | Reference |
|---|---|---|
| Hydroiodic Acid (HI) | Strong acid, often with heat | thaiscience.info |
| Hydrobromic Acid (HBr) | Strong acid, often with heat | nih.gov |
| Boron Tribromide (BBr₃) | Aprotic solvent (e.g., DCM) | researchgate.net |
| Phosphorus Pentoxide/MsOH | One-pot demethylation-mesylation | researchgate.net |
Subsequent Derivatization
Once the 6-hydroxy derivative is obtained, the phenolic hydroxyl group can be readily modified. A common subsequent reaction is O-alkylation to introduce new alkoxy chains of varying lengths and complexities. This is typically accomplished by reacting the 6-hydroxybenzothiazolone with an appropriate alkyl halide (e.g., 1-bromoalkane) in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone. nih.gov This method allows for the synthesis of a homologous series of 6-alkoxy-4-methyl-2(3H)-benzothiazolones, enabling fine-tuning of properties like lipophilicity.
Modification at the 4-Methyl Position
The 4-methyl group on the benzothiazole (B30560) ring is another site amenable to chemical modification, primarily through oxidation reactions. These transformations can convert the methyl group into more functional moieties like formyl (aldehyde) or carboxyl groups, which can then be used in further synthetic elaborations.
Oxidation to Formyl and Carboxyl Groups
The oxidation of a methyl group on an aromatic ring is a well-established transformation. Analogous reactions on related heterocyclic and aromatic systems suggest feasible pathways. For instance, the oxidation of methylpyridines to pyridinecarboxylic acids can be achieved using catalysts like vanadium oxide (V₂O₅) on supports such as anatase or rutile. benthamscience.comresearchgate.net Similarly, p-iodotoluene can be oxidized to 4-iodobenzoic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). nih.gov Theoretical and experimental studies on 2-methylbenzothiazole (B86508) have shown that the methyl group can be attacked by hydroxyl radicals, leading to the formation of an aldehyde (2-formylbenzothiazole). nih.gov These precedents suggest that the 4-methyl group of 6-methoxy-4-methyl-2(3H)-benzothiazolone could be selectively oxidized to 4-formyl-6-methoxy-2(3H)-benzothiazolone or 6-methoxy-2-oxo-2,3-dihydrobenzo[d]thiazole-4-carboxylic acid under appropriate catalytic or oxidative conditions.
Table 2: Potential Reagents for Oxidation of the 4-Methyl Group
| Reagent/Catalyst | Target Functional Group | Reference (Analogous Reactions) |
|---|---|---|
| Vanadium Oxide (V₂O₅) | Carboxylic Acid / Aldehyde | benthamscience.comresearchgate.net |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | nih.gov |
These oxidized derivatives, particularly the 4-formyl analogue, can serve as key intermediates for creating more complex molecules through reactions like Claisen-Schmidt or Wittig condensations.
Modifications on the Thiazolone Ring (e.g., N-substitution, C-substitution)
The thiazolone ring offers two primary sites for modification: the nitrogen atom at the 3-position (N-substitution) and the carbon atom at the 2-position (C-substitution).
N-Substitution at the 3-Position
The nitrogen atom of the 2(3H)-benzothiazolone core is a nucleophilic center and can be readily alkylated or acylated. N-substitution is a common strategy to introduce a wide variety of side chains, significantly altering the molecule's steric and electronic properties. The synthesis of (2-benzothiazolone-3-yl)acetic acid derivatives is a clear example of this modification, where an acetic acid moiety is attached to the nitrogen atom. nih.gov Generally, N-alkylation can be achieved by reacting the parent benzothiazolone with alkyl halides in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. Studies on the related 2-amino-1,3-benzothiazole system show that the endocyclic nitrogen atom can be selectively alkylated using α-iodoketones. benthamdirect.com
C-Substitution at the 2-Position
Modification at the C-2 position of the 2(3H)-benzothiazolone core involves replacing the carbonyl oxygen with other functional groups. This is most commonly achieved not by direct substitution on the pre-formed benzothiazolone, but by de novo synthesis of the benzothiazole ring using different precursors.
2-Thio Analogues: 2-Thio-substituted benzothiazoles can be synthesized through various routes. One method involves a copper-catalyzed three-component reaction of 2-haloanilines, carbon disulfide, and thiols. nih.govresearchgate.net Another approach uses 2-mercaptobenzothiazole (B37678) as a building block, which can be reacted with aryl halides in the presence of copper ferrite (B1171679) nanoparticles. mdpi.com
2-Hydrazino and 2-Amino Analogues: The synthesis of 2-hydrazino benzothiazoles is a key step for creating numerous derivatives. researchgate.net Typically, 2-aminobenzothiazole (B30445) is reacted with hydrazine (B178648) hydrate (B1144303) to form the 2-hydrazino derivative. nih.gov This hydrazino group is highly reactive and can be condensed with various acetophenones or dicarboxylic acid anhydrides to yield a wide range of hydrazone and hydrazide derivatives. thaiscience.infonih.gov
Table 3: Synthetic Routes for C-2 Substituted Benzothiazole Analogues
| C-2 Substituent | Synthetic Method | Precursors | Reference |
|---|---|---|---|
| Thioether (-SR) | Domino Condensation/S-Arylation | 2-Iodoaniline, CS₂, Thiols | nih.gov |
| Hydrazino (-NHNH₂) | Hydrazinolysis | 2-Aminobenzothiazole, Hydrazine Hydrate | nih.gov |
| Amino (-NHR) | Oxidative Cyclization | N-Arylthioureas | allsubjectjournal.com |
Fusion with Other Heterocyclic Systems
Fusing the benzothiazole scaffold with other heterocyclic rings creates rigid, polycyclic systems with distinct chemical properties and potential for novel biological activities. The synthetic strategies typically involve using a substituted 2-aminobenzothiazole as a key building block, which undergoes cyclization with a suitable bifunctional reagent.
Pyrimido[2,1-b]benzothiazoles: This tricyclic system is commonly synthesized via a one-pot, three-component Biginelli-type reaction. A substituted 2-aminobenzothiazole is condensed with an aldehyde and an active methylene (B1212753) compound, such as a β-ketoester (e.g., ethyl acetoacetate) or a 1,3-dicarbonyl compound (e.g., dimedone). nih.govthaiscience.inforesearchgate.net This approach allows for the creation of a diverse library of derivatives by varying the aldehyde and dicarbonyl components. mdpi.commdpi.com
Benzothiazolo[2,3-b]quinazolines: This tetracyclic system is formed by constructing a quinazolinone ring onto the benzothiazole core. A common method involves the reaction of 2-aminobenzothiazole with derivatives of 2-aminobenzoic acid (anthranilic acid). nih.govmdpi.commdpi.com
nih.govnih.govresearchgate.netTriazolo[3,4-b]benzothiazoles: The fusion of a triazole ring is achieved by starting with 2-hydrazinobenzothiazole. This intermediate undergoes cyclization with reagents like formic acid or carbon disulfide to form the triazolobenzothiazole core. benthamdirect.comresearchgate.net Further substitutions can then be made on the triazole ring. nih.gov
Imidazo[2,1-b]benzothiazoles: The imidazole (B134444) ring can be fused to the benzothiazole system by reacting 2-aminobenzothiazole with α-haloketones. The reaction proceeds through N-alkylation followed by intramolecular cyclization and dehydration to yield the fused bicyclic product. nih.govwjahr.com
Benzothiazolo[3,2-a]quinolines: These tetracyclic structures are synthesized via an intramolecular nucleophilic displacement cyclization reaction, resulting in a fused quinolone ring system. nih.govresearchgate.net
Design Principles for Novel Benzothiazolone Derivatives
The design of new benzothiazolone derivatives is increasingly guided by computational chemistry and a deep understanding of structure-activity relationships (SAR) to create molecules with specific, optimized properties. Several key principles are employed in this rational design process.
Structure-Based Drug Design (SBDD) and Molecular Docking: When a biological target (e.g., an enzyme or receptor) has a known three-dimensional structure, SBDD is a powerful tool. Molecular docking simulations are used to predict how different benzothiazole derivatives will bind within the active site of the target protein. wjahr.com This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, and to design new molecules with improved binding affinity and selectivity. nih.govmdpi.comnih.gov Docking studies have been instrumental in designing benzothiazole-based inhibitors for targets like monoamine oxidase B (MAO-B) and various kinases. mdpi.comnih.gov
Pharmacophore Modeling: In the absence of a known target structure, ligand-based methods like pharmacophore modeling are used. A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. thaiscience.info By analyzing a series of known active benzothiazole derivatives, a common feature pharmacophore can be generated and used as a template to design new compounds or to screen virtual libraries for potential hits. thaiscience.inforesearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors). allsubjectjournal.com 3D-QSAR models, such as CoMFA and CoMSIA, provide contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobic/hydrophilic character are favorable or unfavorable for activity, guiding the rational modification of a lead compound. thaiscience.infobenthamdirect.com
Molecular Hybridization: This principle involves combining the benzothiazole scaffold with other known pharmacologically active moieties into a single molecule. The goal is to create hybrid compounds that may exhibit synergistic effects, improved activity, or a novel mechanism of action. Examples include combining benzothiazole with indole, imidazolone, or triazole fragments. nih.govebi.ac.uk
Structure-Property Relationship Studies within Derivative Series
Influence of Substituents on the Benzene (B151609) Ring: The nature and position of substituents on the benzene part of the benzothiazole nucleus significantly impact its properties. Methoxy (B1213986) groups, particularly at the 6-position, have been shown to be important for various biological activities, including anticancer and anti-inflammatory effects. nih.govijper.org Studies on mesogenic (liquid crystal) benzothiazole derivatives have noted that substitution at the 6-position leads to greater thermal stability compared to substitution at the 5-position. ias.ac.in The electronic properties of substituents are also critical; electron-donating groups like methoxy can increase the electron density of the molecule, which has been correlated with enhanced antibacterial activity in some series. rsc.org
Influence of Substituents at the C-2 Position: The C-2 position is a key site for modification that profoundly affects the molecule's activity. The introduction of different aryl groups, heterocyclic rings, or flexible side chains at this position can modulate interactions with biological targets. SAR studies have shown that specific substitutions, such as a 2-(4-hydroxymethoxybenzylidene)-hydrazino moiety, can significantly enhance antitumor potential. nih.gov
By systematically synthesizing and testing series of derivatives where one structural element is varied at a time, researchers can build a comprehensive understanding of the structure-property relationships, enabling the rational design of new molecules with tailored functionalities.
Investigations into Biological Activity Mechanisms at the Molecular and Cellular Level
Modulation of Cellular Pathways and Signaling (In Vitro Studies)
In vitro studies on various cancer cell lines have been instrumental in elucidating the effects of benzothiazole (B30560) derivatives on cellular pathways that govern cell proliferation, survival, and death.
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic intervention. While specific studies on 6-Methoxy-4-methyl-2(3H)-benzothiazolone's effect on cell cycle regulation are not extensively documented, research on related benzothiazole compounds has shown significant activity. For instance, a fluorinated benzothiazole analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has been shown to induce cell cycle arrest. nih.gov Treatment of MCF-7 breast cancer cells with this compound led to an accumulation of cells in the G1 and S phases, indicating an interruption of the normal cell cycle progression. nih.gov Another benzothiazole derivative, known as 5g, induced a potent G2/M arrest in various cancer cell lines. nih.govdntb.gov.ua This arrest is often associated with DNA damage, which triggers cellular checkpoints to halt division and allow for repair.
Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. The antitumor activity of some benzothiazole derivatives is believed to involve the induction of apoptosis. The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been observed to cause DNA damage, a common trigger for apoptosis. nih.gov Furthermore, studies on other methoxy-substituted compounds have suggested the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-xl) proteins. nih.gov
Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. There is currently a lack of specific published data regarding the modulation of autophagy by this compound.
Enzyme Inhibition and Activation Studies
The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. Benzothiazole derivatives have been investigated for their ability to inhibit or activate a range of enzymes involved in various diseases.
Kinase Inhibition (e.g., RAF, DYRK1A, GSK-3, PI3K)
Other Enzymatic Targets (e.g., Urease, Acetylcholinesterase, MurB, 14-lanosterol demethylase)
Beyond kinases, benzothiazoles have been explored as inhibitors of other important enzymes.
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some bacterial infections. N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate have demonstrated potent urease inhibitory activity, with some compounds showing stronger inhibition than the standard inhibitor thiourea (B124793). nih.gov
Acetylcholinesterase: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. While direct data on this compound is scarce, various benzothiazole derivatives have been synthesized and evaluated as potential AChE inhibitors.
MurB: There is no specific information available in the searched literature regarding the inhibition of MurB by this compound.
14-lanosterol demethylase: This enzyme, also known as CYP51, is a key enzyme in the biosynthesis of sterols in fungi and is a major target for antifungal drugs. wikipedia.org Azole-containing compounds are well-known inhibitors of this enzyme. nih.govpsu.edu While benzothiazoles are not the primary class of compounds studied for this target, the general principle of enzyme inhibition by heterocyclic compounds is well-established. In silico studies have explored various phytochemicals as potential inhibitors of lanosterol (B1674476) 14 α-demethylase. researchgate.net
Mechanistic Elucidation of Enzyme-Ligand Interactions
The biological activities of benzothiazole derivatives are often rooted in their ability to interact with and inhibit specific enzymes. Molecular docking and in vitro studies have shed light on these interactions at the molecular level.
A key antibacterial mechanism for some benzothiazole-based compounds is the inhibition of enzymes crucial for bacterial cell wall synthesis. For instance, docking studies have predicted that certain thiazolidinone derivatives of benzothiazole may exert their antibacterial effects by inhibiting LD-Carboxypeptidase. nih.gov Other critical enzymes in bacterial pathways have been identified as targets. These include:
MurB (UDP-N-acetylenolpyruvylglucosamine reductase): This enzyme is essential for peptidoglycan biosynthesis. Docking analyses have shown that nitro and methoxy-substituted benzothiazole derivatives can form stable complexes with the E. coli MurB enzyme, indicating a potential mechanism for their antibacterial action. nih.gov
DNA Gyrase and Topoisomerase IV: These enzymes are vital for bacterial DNA replication. Benzothiazole-based inhibitors have been developed that bind to the ATP-binding site of the GyrB subunit of DNA gyrase. acs.org Crystallography studies of an E. coli GyrB24 complex revealed that the benzothiazole scaffold can form a cation-π stacking interaction with an arginine residue (Arg76) in the binding pocket. acs.org These inhibitors are also being explored for their activity against Gram-negative bacteria by conjugating them with siderophore mimics to enhance uptake. nih.gov
Dihydropteroate Synthase (DHPS): This enzyme is part of the folate synthesis pathway, which is a well-established antibacterial target. Sulfonamide-containing benzothiazole derivatives have been shown to inhibit the DHPS enzyme by competing with its natural substrate, 4-aminobenzoic acid (PABA). mdpi.com
Beyond antibacterial targets, benzothiazole analogs have been investigated as dual inhibitors of human soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in regulating signaling lipids with roles in pain and inflammation. escholarship.org
Receptor Binding and Agonist/Antagonist Studies
Derivatives of the 2(3H)-benzothiazolone core structure have been synthesized and evaluated for their ability to bind to various receptors, revealing potent and often selective ligands for specific receptor families.
Specific Receptor Interactions (e.g., Dopaminergic, Serotoninergic, Sigma Receptors)
Research has particularly highlighted the interaction of benzothiazolone derivatives with sigma receptors, which are implicated in a range of neurological functions.
Sigma Receptors: A series of 2(3H)-benzothiazolone derivatives have demonstrated high affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. nih.gov For example, 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one was identified as a potent σ₁ receptor ligand with a Ki value of 0.6 nM and moderate selectivity over the σ₂ subtype. nih.gov Further optimization led to derivatives with even greater selectivity for the σ₁ receptor. researchgate.net Conversely, other structural modifications have yielded ligands with high selectivity for the σ₂ receptor. nih.gov Notably, these sigma receptor ligands generally show negligible affinity for other receptors, including dopamine (B1211576) D2, serotonin (B10506) 5-HT2, and various opioid receptors, underscoring their specificity. nih.gov
Cannabinoid Receptors: The benzothiazole scaffold has also been utilized to develop potent and highly selective ligands for the cannabinoid CB2 receptor. hzdr.de Structure-activity relationship studies found that introducing a 6-methoxy substituent could dramatically increase CB2 binding affinity and selectivity over the CB1 receptor in certain derivatives. hzdr.de
Nuclear Receptor Modulation
The broader family of sulfur-containing heterocyclic compounds has been explored for interactions with nuclear receptors. While not benzothiazolones, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been identified as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt). nih.gov RORγt is a nuclear receptor that serves as a potential drug target for inflammatory and autoimmune diseases. nih.gov These findings suggest that heterocyclic scaffolds can be adapted to interact with the ligand-binding domains of nuclear receptors. nih.gov
Antimicrobial Mechanisms of Action (In Vitro)
Benzothiazole derivatives have demonstrated a wide spectrum of antimicrobial activities, with proposed mechanisms targeting essential cellular processes in bacteria and fungi. The primary mechanisms appear to be the inhibition of enzymes critical for cell wall synthesis and DNA replication, as detailed in section 7.2.3. nih.govacs.org For antifungal activity, a likely mechanism for some derivatives is the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungal cell membranes. nih.gov
Antibacterial Activity against Specific Bacterial Strains
Numerous studies have quantified the in vitro antibacterial potency of various 6-methyl-benzothiazole derivatives against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of this activity.
Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain hydrazine (B178648) analogs of 6-methyl-2(3H)-benzothiazole showed notable zones of inhibition against Staphylococcus aureus and Escherichia coli. jyoungpharm.orgnih.gov Other studies on related benzothiazole derivatives have reported MIC values against a range of bacteria, including multidrug-resistant strains. nih.govmdpi.com
Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6-Cl-benzothiazole-thiazolidinone | Staphylococcus aureus (MRSA) | 120 | nih.gov |
| 6-Cl-benzothiazole-thiazolidinone | Pseudomonas aeruginosa (Resistant) | 60 | nih.gov |
| Diarylurea-benzothiazole (2bB) | Enterococcus faecalis | 8 | mdpi.com |
| Diarylurea-benzothiazole (2eC) | Staphylococcus aureus | 8 | mdpi.com |
| 6-methyl-benzothiazole Hydrazine (GG4) | Staphylococcus aureus | Zone of Inhibition: 15mm at 50mg/ml | nih.gov |
| 6-methyl-benzothiazole Hydrazine (GG4) | Escherichia coli | Zone of Inhibition: 14mm at 50mg/ml | nih.gov |
Antifungal Activity against Specific Fungal Strains
The antifungal potential of the benzothiazole scaffold has also been investigated, with derivatives showing efficacy against clinically relevant fungal species, particularly from the Candida genus.
Hydrazine derivatives of 6-methyl-benzothiazole have demonstrated activity against Candida tropicalis. jyoungpharm.orgnih.gov Other studies focusing on C-6 methyl substituted benzothiazoles have confirmed activity against Candida albicans. researchgate.net The introduction of different substituents onto the benzothiazole ring has been shown to modulate the antifungal potency against various Candida species, including C. albicans, C. glabrata, and C. krusei. researchgate.net
Table 2: Antifungal Activity of Selected Benzothiazole Derivatives
| Compound Type | Fungal Strain | Activity Measure | Reference |
|---|---|---|---|
| 6-methyl-benzothiazole Hydrazine (GG4) | Candida tropicalis | Zone of Inhibition: 16mm at 50mg/ml | nih.gov |
| Heteroaryl-benzothiazole (2d) | Candida albicans | MIC: 60 µg/mL | nih.gov |
| 6-Cl-benzothiazole derivative (4c) | Candida krusei | MIC: 3.9 µg/mL | researchgate.net |
| 6-Cl-benzothiazole derivative (4d) | Candida krusei | MIC: 1.95 µg/mL | researchgate.net |
Mechanisms of Cell Wall/Membrane Disruption or Metabolic Inhibition
The benzothiazole scaffold is a key component in various compounds designed to function as metabolic inhibitors. Research into derivatives has primarily focused on the inhibition of essential enzymes, thereby disrupting critical cellular processes rather than causing direct physical disruption of the cell wall or membrane.
Another significant metabolic target for benzothiazole-based compounds is Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.gov Some benzothiazole derivatives act as allosteric inhibitors, binding to the C-terminal domain (CTD) of Hsp90 rather than the more commonly targeted N-terminal ATP-binding site. nih.gov This mode of inhibition can lead to the degradation of Hsp90 client proteins without inducing the heat shock response, a common drawback of N-terminal inhibitors. nih.gov
| Metabolic Target | Inhibitor Class | Mechanism of Action | Key Interactions |
| DNA Gyrase (GyrB) | Benzothiazole-based | Competitive inhibition at the ATP-binding site, preventing DNA supercoiling. acs.org | Cation-π stacking with Arg76; Hydrogen bonds with Asp73; Hydrophobic interactions. acs.org |
| Hsp90 | Benzothiazole-based | Allosteric inhibition via binding to the C-terminal domain, leading to client protein degradation. nih.gov | Binds to a distinct C-terminal pocket, avoiding the N-terminal ATP site. nih.gov |
Antioxidant Activity and Free Radical Scavenging Mechanisms
Benzothiazole derivatives have been investigated for their antioxidant properties, which are critical for mitigating cellular damage caused by reactive oxygen species (ROS). The primary mechanism of action is free radical scavenging, which is the ability of a compound to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.
The antioxidant capacity of these compounds is commonly evaluated using several in vitro assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method uses a stable free radical, DPPH•, which has a deep violet color. When an antioxidant compound donates a hydrogen atom to DPPH•, it is reduced to the yellow-colored diphenylpicrylhydrazine. nih.gov The change in color, measured spectrophotometrically at approximately 517 nm, is proportional to the scavenging ability of the compound. nih.govrjptonline.org
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay involves the generation of the ABTS•+ radical cation, which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution loses its color. This decolorization is monitored to quantify the antioxidant's scavenging capacity. nih.gov
FRAP (Ferric Reducing Antioxidant Power) Assay : This test measures the ability of an antioxidant to reduce the ferric ion (Fe³⁺) in a TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous ion (Fe²⁺). nih.gov This reduction results in the formation of a blue-colored complex, and the intensity of the color is related to the reducing power of the tested compound. nih.gov
Studies on various benzothiazole derivatives show that their effectiveness as antioxidants is highly dependent on their substitution patterns, which can influence their ability to donate electrons or hydrogen atoms. nih.gov
Anti-inflammatory Mechanisms (Cellular/Molecular Level)
The anti-inflammatory properties of benzothiazole derivatives are linked to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response.
A significant mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In a resting state, NF-κB is held inactive in the cytoplasm. Pro-inflammatory stimuli trigger a cascade that leads to the activation of NF-κB, which then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Certain 2-substituted benzothiazole derivatives have been shown to suppress the activation of the NF-κB/COX-2/iNOS signaling pathway in cancer cells, thereby reducing the production of inflammatory mediators. nih.gov This action not only curtails inflammation but can also contribute to the antiproliferative effects of these compounds. nih.gov
Another targeted anti-inflammatory strategy involves the dual inhibition of two enzymes: fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) . These enzymes are responsible for degrading endogenous lipid signaling molecules that have analgesic and anti-inflammatory properties. By inhibiting both FAAH and sEH, benzothiazole-based dual inhibitors can increase the levels of these beneficial lipids, leading to a reduction in inflammatory pain. nih.gov The effectiveness of these inhibitors has been compared to that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Elucidation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the benzothiazole scaffold. These studies systematically modify the structure of the molecule and assess how these changes affect its potency and selectivity for a given biological target.
Key SAR findings for benzothiazole derivatives across different activities include:
Antiproliferative Activity : The nature and position of substituents on the benzothiazole ring system significantly impact cytotoxicity. For instance, in a series of benzothiazole derivatives tested against cancer cells, the introduction of an electron-donating methoxy (B1213986) group was found to decrease the compound's activity. mdpi.com Conversely, the presence of certain electron-withdrawing groups can either enhance or decrease activity depending on their position and type. mdpi.com
Anti-inflammatory Activity : For dual FAAH/sEH inhibitors, a benzothiazole-phenyl moiety connected via a specific linker to another aromatic ring was found to be essential for potent dual inhibition. nih.gov The placement of small halogen groups (fluoro-, chloro-, bromo-) or a methyl group at the ortho position of the terminal aromatic ring yielded inhibitors with low nanomolar potency. nih.gov
Hsp90 Inhibition : In the design of benzothiazole-based Hsp90 C-terminal inhibitors, SAR studies revealed that specific substitutions at the 2- and 6-positions of the benzothiazole core are critical. A library of 2,6-disubstituted benzothiazoles was synthesized to map these relationships, leading to the identification of compounds with low micromolar antiproliferative activity in breast cancer cells. nih.gov
Antioxidant Activity : The antioxidant capacity of benzothiazoles is also heavily influenced by their substituents. The presence of groups capable of donating hydrogen atoms or stabilizing the resulting radical form of the molecule typically enhances antioxidant activity. nih.gov
| Activity | Structural Feature | Effect on Activity | Reference |
| Antiproliferative | Electron-donating group (e.g., methoxy) | Decreased potency | mdpi.com |
| Anti-inflammatory (FAAH/sEH) | Ortho-halogen on terminal phenyl ring | Potent, low nanomolar inhibition | nih.gov |
| Hsp90 Inhibition | Specific 2,6-disubstitution pattern | Essential for potent C-terminal domain inhibition | nih.gov |
Target Identification and Validation Strategies
Identifying the specific molecular targets of a compound is a fundamental step in drug discovery. For benzothiazole derivatives, several strategies have been employed:
Ligand-Based and Structure-Based Design : This approach uses knowledge of known active compounds or the three-dimensional structure of a potential target to design new molecules. For example, pharmacophore models, which define the essential spatial arrangement of features necessary for biological activity, were used to design a library of Hsp90 C-terminal domain inhibitors based on the benzothiazole scaffold. nih.gov
Target-Based Rational Design : When the structure of a target protein is known, compounds can be designed to fit precisely into its active or allosteric sites. This was demonstrated in the development of DNA gyrase inhibitors, where X-ray crystal structures of early-generation inhibitors bound to the GyrB subunit were used to rationally design new compounds with improved binding and activity. acs.org
Screening and Pathway Analysis : High-throughput screening of compound libraries against specific targets, such as protein kinases, is a common strategy. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making it a prime target. Pyrrolo[2,1-f] acs.orgmdpi.comcyberleninka.rutriazine derivatives have been identified as potent and selective inhibitors of PI3Kα through such screening efforts. nih.gov
Once a potential target is identified, it must be validated to confirm that the compound's biological effect is indeed mediated through that target. Common validation strategies include:
Western Blot Analysis : This technique is used to measure the levels of specific proteins in cells. For Hsp90 inhibitors, validation involves treating cells with the compound and then using Western blotting to observe the dose-dependent degradation of known Hsp90 client proteins (e.g., Akt, c-Raf). nih.gov Similarly, for inhibitors of the PI3K pathway, Western blotting can confirm the inhibition of phosphorylation of downstream proteins like AKT. nih.gov
Enzymatic Assays : The direct inhibitory effect of a compound on a purified enzyme is measured. This confirms that the compound interacts with the target and quantifies its potency (e.g., IC₅₀ value). nih.gov
Cell-Based Functional Assays : These assays measure downstream cellular effects that are known to be regulated by the target. For anti-inflammatory compounds targeting NF-κB, this could involve measuring the reduction in the production of inflammatory cytokines or nitric oxide. nih.gov
Advanced Applications in Chemical Sciences
Role as Synthetic Building Blocks and Intermediates in Organic Synthesis
6-Methoxy-4-methyl-2(3H)-benzothiazolone and its closely related benzothiazole (B30560) analogues are pivotal intermediates in organic synthesis, serving as foundational structures for constructing more complex molecules. The reactivity of the benzothiazole ring system allows for a variety of chemical transformations.
Researchers have utilized derivatives such as 2-amino-6-methoxybenzothiazole (B104352), which can be prepared from 4-methoxyaniline, as a key starting material. ias.ac.in This amine functionality is a synthetic handle for creating a diverse range of compounds. For instance, it can be diazotized and coupled with phenols to produce azo dyes, such as 2-(4′-Hydroxyphenylazo)-6-methoxybenzothiazole. ias.ac.in This resulting dye can be further alkylated to synthesize homologous series of mesogenic compounds. ias.ac.in
Another significant application is in the synthesis of Schiff bases. By condensing 2-aminobenzothiazole (B30445) derivatives with various aldehydes and ketones, a wide array of Schiff base ligands can be prepared. biointerfaceresearch.comuobaghdad.edu.iq For example, new Schiff base thermotropic liquid crystals, like 6-methoxy-2-(2-hydroxy-4-alkanoyloxybenzylidenamino)benzothiazoles, have been synthesized and studied for their mesomorphic properties. researchgate.net
Furthermore, the benzothiazole core is integral to creating hybrid molecules with other heterocyclic systems. It has been used to synthesize benzothiazole-triazole derivatives via click chemistry and benzothiazole-imidazolidine compounds through multi-step reactions involving diazotization and cyclocondensation. mdpi.comajgreenchem.com The compound also serves as a precursor for producing hydrazino derivatives, which can be further reacted with acetophenones to yield substituted hydrazine (B178648) analogs. jyoungpharm.org These synthetic pathways highlight the role of the 6-methoxy-substituted benzothiazole core as a versatile building block for pharmacologically relevant and structurally diverse molecules. mdpi.comijper.orgnih.govmdpi.com
Table 1: Examples of Synthetic Transformations involving Benzothiazole Intermediates
| Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Amino-6-methoxybenzothiazole | 1. Diazotization 2. Coupling with phenol | Azo Dye | ias.ac.in |
| 2-Amino-6-methoxybenzothiazole | Substituted Acetophenones | Hydrazine Analogs | jyoungpharm.org |
| 2-Aminobenzothiazoles | 4-(chloromethyl) benzoyl chloride, Piperazine derivatives | Benzothiazole-piperazine hybrids | nih.gov |
| 2-Aminobenzothiazole | Salicylic aldehyde, L-alanine, MW irradiation | Benzothiazole-imidazolidines | mdpi.com |
| 2-Mercaptobenzothiazole (B37678) | Diaryliodonium triflates, DMF, 130 °C | 2-(Arylthio)benzothiazoles | mdpi.com |
Applications in Material Science and Polymer Chemistry
The benzothiazole moiety is a key component in the development of advanced materials and polymers due to its thermal stability, rigidity, and unique electronic properties.
Benzothiazole-linked porous organic polymers have demonstrated significant potential for applications such as carbon dioxide storage and separation. ias.ac.in These materials incorporate heteroatoms like nitrogen and sulfur, which have a high affinity for CO2, making them effective for selective gas capture. ias.ac.in The polymers exhibit high surface areas and considerable physicochemical stability. ias.ac.in
In the realm of photocatalysis, polymers based on benzothiadiazole, a related heterocyclic structure, have emerged as efficient, metal-free heterogeneous photocatalysts. acs.org Donor-acceptor type polymers, such as those combining fluorene (B118485) and benzothiadiazole units, show good photocatalytic activity for hydrogen production from water under visible light. acs.org The benzothiadiazole unit plays a crucial role in the photocatalytic process, including reacting with protons, which is key for efficient hydrogen production in acidic conditions. acs.org
Benzothiazole derivatives are increasingly utilized in the design of fluorescent materials due to their inherent photoluminescent properties, which can be tuned by chemical modification. These compounds serve as the basis for developing single-component white-light-emitting materials, which are desirable for applications in lighting and displays. rsc.org By adjusting the π-conjugation of the benzothiazole structure, the emission color can be controlled. For instance, specific derivatives exhibit dual emission bands in the solid state, arising from monomer and excimer species, which can combine to produce white light. rsc.org The formation of these excimers is influenced by intermolecular interactions like C–H⋯π bonds. rsc.org
Metal complexes of benzothiazole-derived ligands also show promise as fluorescent materials. The coordination of the benzothiazole ligand to a metal center can enhance or modify its fluorescent properties, making them suitable for use as fluorescent probes. For example, complexes of Co(III) and Ru(III) with ligands derived from 2-aminophenyl benzothiazole have been studied for their fluorescence quenching abilities, indicating their potential in sensor applications. biointerfaceresearch.com
The semiconducting and luminescent properties of benzothiazole and benzothiadiazole derivatives make them excellent candidates for components in optical and electronic devices.
Donor-acceptor polymers containing benzothiadiazole units are widely used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). acs.orgnih.gov These materials can be designed to have low band gaps, enabling them to absorb a broad range of the solar spectrum, which is advantageous for solar cells. nih.gov In OLEDs, unsymmetrically substituted benzothiadiazole-based luminophores have been synthesized that exhibit high photoluminescence quantum yields and act as active charge transport materials within the light-emitting layer. nih.gov By functionalizing the benzothiadiazole core with electron-donating groups like carbazole, materials with high charge carrier mobility and brightness can be achieved. nih.gov
Furthermore, benzothiazole derivatives have been incorporated into single-component white-light-emitting diode (WLED) devices. rsc.org These materials can be coated onto a UV LED chip to produce white light, with some derivatives achieving a high color rendering index (CRI), demonstrating their practical utility in solid-state lighting. rsc.org
Coordination Chemistry and Metal Complex Formation
The benzothiazole scaffold, particularly when functionalized with donor atoms, acts as an effective ligand for the formation of metal complexes. The nitrogen and sulfur atoms within the thiazole (B1198619) ring can coordinate with a variety of metal ions.
Schiff bases derived from 2-aminobenzothiazoles are particularly common ligands. biointerfaceresearch.comuobaghdad.edu.iq These ligands can coordinate with transition metals such as Co(II), Ni(II), Cu(II), Al(III), and Ru(III) to form stable complexes. biointerfaceresearch.comuobaghdad.edu.iqpnrjournal.com For example, a ligand synthesized from 4-methoxy salicylaldehyde (B1680747) and 2-(2-aminophenyl) benzothiazole forms octahedral complexes with Co(III) and Ru(III). biointerfaceresearch.com The resulting complexes, such as [Co(BMM)2]Cl and [Ru(BMM)2]Cl, exhibit electrolytic nature in solution. biointerfaceresearch.com The coordination environment and geometry of these complexes have been confirmed through various spectroscopic and analytical techniques. biointerfaceresearch.com
The study of these metal complexes is driven by their interesting magnetic, electronic, and structural properties, as well as their potential applications in catalysis and materials science.
Table 2: Metal Complexes of Benzothiazole-Derived Ligands
| Ligand Type | Metal Ion | Resulting Complex Geometry | Reference |
|---|---|---|---|
| Benzothiazole Schiff Base | Co(III), Ru(III) | Octahedral | biointerfaceresearch.com |
| Benzothiazole Schiff Base | Co(II), Ni(II), Cu(II) | Octahedral | pnrjournal.com |
| Benzothiazole Schiff Base | Al(III), Ni(II), K(I) | Various | uobaghdad.edu.iq |
| 6-methoxy-2-(4-octyloxy-2-hydroxy-benzylideneamino)benzothiazole | Cu(II), Pd(II) | Not specified (crystalline solid) | researchgate.net |
Supramolecular Chemistry and Self-Assembly
The planar structure and the presence of hydrogen bond donors and acceptors in this compound and its derivatives facilitate their participation in supramolecular chemistry and self-assembly. These non-covalent interactions dictate the crystal packing and can lead to the formation of well-defined, higher-order structures.
In the solid state, benzothiazole derivatives often form extended networks through hydrogen bonding. For instance, the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one reveals that molecules are linked into inversion-symmetric dimers via weak C–H⋯O hydrogen bonds. nih.gov These dimers are further arranged into layers. nih.gov Similarly, in other related structures, intermolecular N–H⋯O hydrogen bonds can link molecules into chains. The stacking of these chains and layers is often stabilized by π–π interactions between the aromatic rings. researchgate.net
This ability to self-assemble is critical for applications in materials science, such as the formation of liquid crystals. ias.ac.inresearchgate.net The rigid, planar nature of the benzothiazole core, combined with long alkyl chains, can induce mesogenic behavior, leading to the formation of nematic and smectic phases. ias.ac.inresearchgate.net The self-organization of these molecules into ordered liquid crystalline states is a direct consequence of the interplay between core rigidity and the flexibility of peripheral chains, governed by weak intermolecular forces.
Analytical Method Development for Detection and Quantification (Non-clinical)
The widespread use of benzothiazoles in industrial applications necessitates the development of reliable analytical methods for their detection and quantification in various non-clinical matrices, such as industrial wastewater and environmental samples.
High-performance liquid chromatography (HPLC) is a commonly employed technique. A reverse-phase (RP) HPLC method has been developed for the separation of 2(3H)-Benzothiazolone, 4-methyl-, hydrazone using a C18 or Newcrom R1 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com Such methods are scalable and can be used for preparative separation to isolate impurities. sielc.com
For more complex samples and lower detection limits, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice. An LC-MS method using a polymeric sorbent for solid-phase extraction (SPE) has been developed to determine various benzothiazoles in municipal wastewater, with quantification limits in the nanogram-per-liter range. nih.gov Similarly, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been successfully used for the trace analysis of benzothiazole in wine, achieving detection limits as low as 45 parts per trillion (ppt). nih.gov These methods are crucial for monitoring the presence and concentration of these compounds in industrial effluents and the environment. ucdavis.edu
Table 3: Analytical Methods for Benzothiazole Derivatives
| Analytical Technique | Sample Matrix | Sample Preparation | Detection Limit | Reference |
|---|---|---|---|---|
| HPLC | Pharmaceutical Raw Material | Simple Dilution | Not specified | sielc.com |
| LC-MS | Municipal Wastewater | Solid-Phase Extraction (SPE) | 20-200 ng/L | nih.gov |
| GC-MS | Wine | Headspace Solid-Phase Microextraction (HS-SPME) | 45 ng/L (ppt) | nih.gov |
| LC | Industrial Wastewater | Liquid-Liquid Extraction | ~5 µg/L | ucdavis.edu |
Compound Index
Future Perspectives and Research Directions
Emerging Trends in Benzothiazolone Research
The field of benzothiazole (B30560) research is dynamic, with new applications continually being explored. jchemrev.com A significant portion of recent studies, covered in a review of patents from 2015 to 2020, has been dedicated to developing therapeutic agents. tandfonline.comtandfonline.com The primary focus has been on oncology, with approximately 31% of patented inventions targeting cancer. tandfonline.com Other major areas of investigation include metabolic diseases, inflammation, neurodegenerative disorders, and viral and bacterial infections. nih.govtandfonline.com
A key trend is the development of multitarget-directed ligands (MTDLs), which are compounds designed to interact with multiple biological targets simultaneously. nih.gov This approach is considered a promising therapeutic strategy for multifactorial diseases like Alzheimer's. nih.gov For instance, novel benzothiazole derivatives have been designed as MTDLs targeting histamine (B1213489) H3 receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.gov Another significant area is the design of dual-action drugs, such as compounds with both anti-inflammatory and anticancer properties, which address the role of chronic inflammation in tumor progression. nih.gov
The following table summarizes the primary therapeutic areas driving benzothiazolone research, based on recent patent filings. tandfonline.com
| Therapeutic Area | Proportion of Patented Inventions (2015-2020) | Key Research Focus |
| Cancer | 31% | Targeting kinases (EGFR, VEGFR, PI3K), topoisomerases, and developing dual-action agents. nih.govnih.gov |
| Metabolic Diseases | 13% | Development of agents for conditions such as diabetes. tandfonline.com |
| Inflammation | 13% | Creation of novel anti-inflammatory drugs, often with reduced side effects compared to NSAIDs. nih.govnih.gov |
| Neurodegenerative Diseases | 13% | Design of MTDLs for complex diseases like Alzheimer's. tandfonline.comnih.gov |
| Viral Diseases | 11% | Exploration of antiviral agents against various viruses. tandfonline.comacs.org |
| Bacterial Infections | 7% | Discovery of new antibacterial agents to combat drug resistance. tandfonline.comrsc.org |
Challenges and Opportunities in Synthetic Development
The synthesis of benzothiazole derivatives is a well-established field, yet it faces ongoing challenges that present opportunities for innovation. mdpi.com A primary challenge is the development of environmentally friendly, efficient, and cost-effective synthetic methods. mdpi.comnih.gov Traditional methods often require harsh conditions, toxic solvents, or expensive catalysts. nih.gov
Significant opportunities lie in the realm of "green chemistry." mdpi.com Researchers are increasingly exploring one-pot multicomponent reactions, microwave-assisted synthesis, and the use of eco-friendly solvents and catalysts. nih.govnih.gov For example, sodium hydrosulfite has been used as a catalyst for the condensation of 2-aminothiophenol (B119425) and benzaldehydes in ethanol, offering a greener alternative to older methods. pharmacyjournal.in Another innovative route involves the cyclization of 2-aminothiophenols with carbon dioxide, demonstrating a sustainable approach to forming the benzothiazole core. mdpi.com
A major opportunity for the synthesis of 6-Methoxy-4-methyl-2(3H)-benzothiazolone and its analogs is the functionalization at various positions of the benzothiazole ring. pharmacyjournal.in The 2-position is a common site for introducing substituents to modulate biological activity. tandfonline.compharmacyjournal.in However, positions 4, 5, 6, and 7 are also active sites for modification, with substituents like methoxy (B1213986) groups at the 6-position known to enhance biological potency. pharmacyjournal.inhzdr.de The development of regioselective synthetic methods that allow precise modification of the benzene (B151609) ring of the scaffold remains a key objective.
The table below outlines some modern synthetic strategies for benzothiazole derivatives.
| Synthetic Strategy | Description | Key Advantages |
| Condensation Reactions | The most common method, typically involving the reaction of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. mdpi.comnih.gov | Versatile and widely applicable for creating a diverse range of 2-substituted benzothiazoles. nih.gov |
| Intramolecular Cyclization | Cyclization of ortho-halogenated analogs or N-arylthioureas using transition metal catalysts like copper or palladium. nih.govmdpi.com | Allows for the formation of the benzothiazole ring from readily available starting materials. mdpi.com |
| Green Chemistry Approaches | Use of CO2 as a raw material, reactions in aqueous media, or employing catalysts like sodium hydrosulfite to create more sustainable processes. mdpi.compharmacyjournal.in | Reduces environmental impact, minimizes waste, and often involves milder reaction conditions. mdpi.com |
| One-Pot Multicomponent Reactions | Combining multiple reaction steps into a single procedure, such as the Biginelli reaction, to synthesize complex derivatives efficiently. nih.gov | Improves efficiency, reduces solvent use, and simplifies purification processes. nih.gov |
Advanced Computational Modeling for Activity Prediction
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. mdpi.com For benzothiazole research, these methods are crucial for predicting biological activity, understanding structure-activity relationships (SAR), and elucidating mechanisms of action before undertaking costly and time-consuming synthesis. rsc.orgacs.org
Key computational techniques employed include:
Molecular Docking: This method predicts the preferred orientation of a ligand (the benzothiazole derivative) when bound to a therapeutic target, such as an enzyme or receptor. nih.govacs.orgacs.org Docking studies are frequently used to understand the binding interactions that confer potency and selectivity, as seen in the development of benzothiazole-based PI3Kβ inhibitors and VEGFR-2 inhibitors. mdpi.comtandfonline.com
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules. nih.govresearchgate.net This information helps in rationalizing the antioxidative capacity and reactivity of benzothiazole derivatives. researchgate.netnih.gov
ADMET Prediction: These computational tools predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov Predicting these pharmacokinetic and toxicity profiles early in the design phase helps to identify candidates with good drug-like properties and avoid late-stage failures. nih.govfrontiersin.org
The integration of these computational methods facilitates a "materials genome" approach, where databases of chemical structures and properties are used with machine learning and AI to accelerate the discovery of new molecules with desired characteristics. mdpi.com
| Computational Method | Application in Benzothiazolone Research | Example |
| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | Docking of novel 2-aminobenzothiazole (B30445) compounds into the ATP binding domain of the PI3Kγ enzyme. acs.org |
| DFT Calculations | Rationalizing antioxidant mechanisms and electronic properties. nih.gov | Studying the hydrogen atom transfer (HAT) mechanism to explain the antioxidant activity of trihydroxy substituted benzothiazole-2-carboxamide. researchgate.net |
| ADMET/Pharmacokinetic Prediction | Assessing drug-likeness and potential toxicity of new compounds. nih.gov | Using SwissADME and admetSAR web servers to predict the properties of a dual anticancer and anti-inflammatory benzothiazole derivative. nih.gov |
| Structure-Activity Relationship (SAR) | Identifying how chemical structure relates to biological activity to guide optimization. rsc.org | Revealing that electronic and lipophilic factors of a phenyl ring significantly affect the antimicrobial activity of benzothiazole amides. rsc.org |
Exploration of Novel Biological Targets and Mechanisms
While benzothiazoles are known to interact with a range of established targets, ongoing research is focused on identifying novel targets and understanding their complex mechanisms of action. tandfonline.comnih.gov This exploration is critical for overcoming drug resistance and developing therapies for diseases with unmet medical needs. tandfonline.com
Emerging research indicates that benzothiazole derivatives can modulate complex signaling pathways crucial in cancer progression, such as the PI3K/Akt/mTOR and ERK pathways. nih.govacs.org Some compounds have shown the ability to inhibit both pathways simultaneously, offering a multi-pronged attack on cancer cells. nih.gov In the field of neurodegenerative diseases, the focus has shifted from a "one-target, one-molecule" approach to developing MTDLs that can influence multiple pathological processes in diseases like Alzheimer's. nih.gov
Furthermore, detailed mechanistic studies have revealed unconventional modes of action. For example, certain antibacterial benzothiazole amides exhibit different mechanisms based on their substitutions; some act by perturbing the bacterial cell membrane, while others have an intracellular effect by binding to DNA. rsc.org In antiviral research, some benzothiazole-based compounds are being investigated as inhibitors of Hsp90α, a chaperone protein involved in viral replication. acs.org
The table below lists some of the key biological targets and pathways being explored for benzothiazole derivatives.
| Target Class | Specific Target/Pathway | Therapeutic Area |
| Protein Kinases | PI3K/Akt/mTOR, VEGFR-2, EGFR | Cancer nih.govnih.govtandfonline.com |
| Neuro-Enzymes | Acetylcholinesterase (AChE), MAO-B | Neurodegenerative Diseases nih.gov |
| Receptors | Histamine H3 Receptor (H3R), Cannabinoid CB2 Receptor | Neurodegenerative Diseases, Inflammation nih.govhzdr.de |
| Bacterial Targets | DNA, Cell Membrane | Bacterial Infections rsc.org |
| Viral Proteins | Hsp90α | Viral Infections acs.org |
| Inflammatory Cytokines | Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Inflammation, Cancer nih.gov |
Development of Advanced Materials Based on Benzothiazolone Scaffolds
The unique chemical structure of the benzothiazolone core makes it an attractive building block not only for drugs but also for advanced functional materials. jchemrev.comacs.org This area of research is expanding into novel applications in diagnostics, bio-imaging, and tissue engineering.
One promising application is the development of fluorescent probes for in vivo imaging. Benzothiazole derivatives have been designed as probes for detecting β-amyloid (Aβ) aggregates, which are a hallmark of Alzheimer's disease. nih.gov While probes like Thioflavin-T are limited by poor blood-brain barrier penetration, new benzothiazole-based nanocomposites are being developed to overcome this challenge and enable successful imaging of Aβ plaques in the brain. nih.gov
In the field of tissue engineering, scaffolds provide a three-dimensional framework to support cell growth and tissue regeneration. researchgate.netresearchgate.net The benzothiazolone moiety, as a "privileged structure," can be incorporated into polymers or other biomaterials used to fabricate these scaffolds via techniques like additive manufacturing (3D printing). jchemrev.comresearchgate.net Such functionalized biomaterials could offer enhanced biocompatibility or even therapeutic effects, such as localized anti-inflammatory or antimicrobial action, to support the healing process. nih.gov The development of these advanced materials represents a synergistic fusion of medicinal chemistry and materials science. acs.org
| Application Area | Specific Use of Benzothiazolone Scaffold | Rationale |
| Bio-imaging | Fluorescent probes for detecting β-amyloid aggregates. nih.gov | The benzothiazole structure forms the core of dyes that can bind to specific biological structures and emit light, enabling visualization. nih.gov |
| Nanomedicine | Component of nanocomposites for drug delivery. nih.gov | Incorporation into nanoparticles can improve the delivery of imaging agents or drugs across biological barriers like the blood-brain barrier. nih.gov |
| Tissue Engineering | Functionalization of biomaterial scaffolds. researchgate.netresearchgate.net | The scaffold can provide structural support while the benzothiazolone moiety offers bioactive properties (e.g., anti-inflammatory). nih.govresearchgate.net |
| Advanced Polymers | Incorporation as a monomer or functional group in polymers. mdpi.com | Can be used to create resins or polymers with specific optical, electronic, or biological properties. mdpi.com |
Q & A
Q. What are the common synthetic routes for 6-Methoxy-4-methyl-2(3H)-benzothiazolone, and how do reaction conditions influence regioselectivity?
The synthesis typically involves cyclization of substituted aniline precursors or oxidation of 2-mercaptobenzothiazole derivatives. For example, regioselective synthesis of methyl-substituted benzothiazolones can be achieved via oxidation of 2-mercaptobenzothiazoles (e.g., 6-methyl-2-mercaptobenzothiazole) using KMnO₄ under acidic conditions, yielding the desired product with high purity . Challenges arise in separating regioisomers (e.g., 5-methyl vs. 7-methyl derivatives), necessitating optimized conditions like microwave-assisted reactions or selective xanthate cyclization .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
Key methods include:
- NMR spectroscopy : To verify substitution patterns (e.g., methoxy and methyl groups at C6 and C4, respectively) .
- Mass spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Melting point analysis : Consistency with literature values (e.g., 190–194°C for acetylated analogs) .
- HPLC/GC : To assess purity (>95% for research-grade compounds) .
Q. How does the benzothiazolone core contribute to biological activity in anti-inflammatory studies?
The benzothiazolone scaffold exhibits dual inhibitory activity against pro-inflammatory targets like inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB). Its planar structure facilitates hydrophobic interactions with enzyme active sites, while substituents (e.g., methoxy and methyl groups) enhance binding affinity and metabolic stability . For example, homodimers with benzothiazolone moieties show IC₅₀ values <1 μM against iNOS, outperforming benzoxazolone analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced dual iNOS/NF-κB inhibition?
- Alkyl chain length : Extending the carbon linker between the benzothiazolone and piperazine core (e.g., from C2 to C6) improves potency. For instance, compound 3j (C6 linker) exhibits IC₅₀ = 0.28 μM against iNOS .
- Heterodimerization : Combining benzothiazolone with benzoxazolone moieties (e.g., compound 5t ) enhances NF-κB inhibition (IC₅₀ = 1.2 μM) while maintaining low cytotoxicity .
- Substituent positioning : Methoxy groups at C6 increase electron density, improving hydrogen bonding with iNOS heme domains .
Q. What in vitro and in vivo models validate the anti-inflammatory and analgesic efficacy of this compound derivatives?
- In vitro :
- RAW264.7 macrophages: LPS-induced NO production assayed via Griess reagent .
- NF-κB luciferase reporter cells: Inhibition of TNF-α-induced transcriptional activity .
- In vivo :
- Acetic acid-induced writhing test: Compound 8b reduces pain responses by 70% (comparable to ketorolac) .
- Carrageenan-induced paw edema: Dose-dependent reduction in inflammation (ED₅₀ = 12 mg/kg) .
Q. What molecular docking insights explain the binding mode of this compound derivatives to iNOS?
Docking studies (e.g., using Discovery Studio) reveal:
- Hydrophobic stacking : The benzothiazolone core interacts with iNOS heme propionate groups .
- Hydrogen bonds : Methoxy groups form bonds with Gln257 and Trp372 residues, stabilizing the inhibitor-enzyme complex .
- Extended pockets : Longer alkyl linkers occupy a hydrophobic cavity near the substrate-binding site, enhancing inhibition .
Data Contradictions and Mitigation Strategies
Q. Why do some studies report cytotoxicity discrepancies for benzothiazolone derivatives at similar concentrations?
- Cell line variability : Renal (LLC-PK1) and cancer (SK-OV-3) cells show differential sensitivity due to metabolic enzyme expression .
- Assay conditions : Viability assays (e.g., MTT vs. LDH) may yield conflicting results. For example, compounds non-toxic at 25 μg/mL in MTT assays show slight cytotoxicity in LDH tests .
- Metabolic stability : Rapid N-dealkylation in hepatic microsomes reduces toxicity but shortens half-life .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
